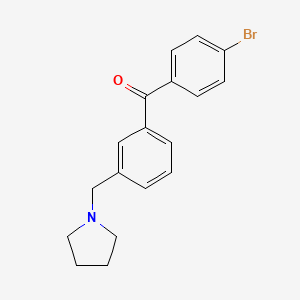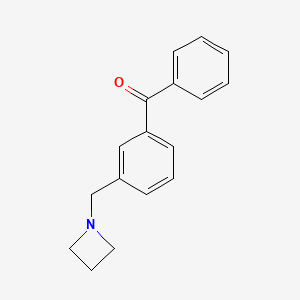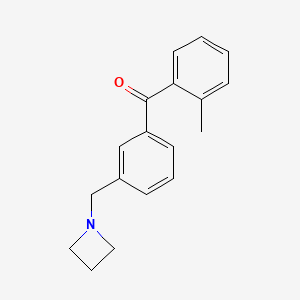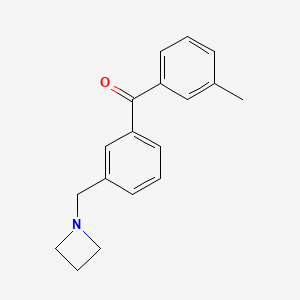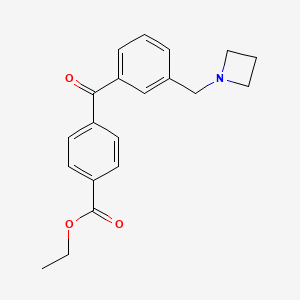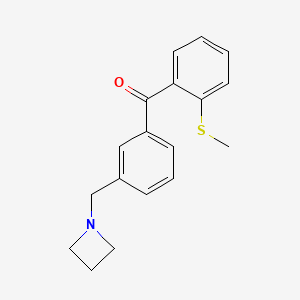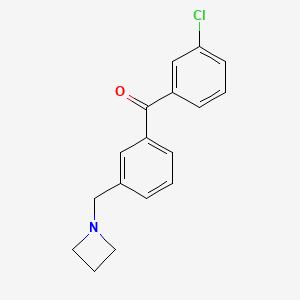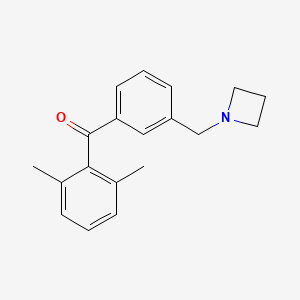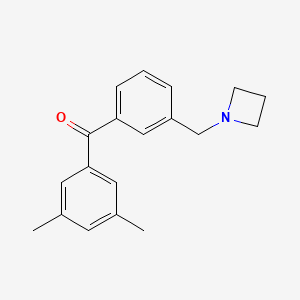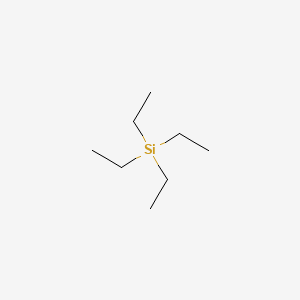
Tetraethylsilane
Overview
Description
Tetraethylsilane is an organosilicon compound with the chemical formula Si(C₂H₅)₄ It is a colorless liquid that is chemically and thermally stable
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethylsilane can be synthesized through the reaction of silicon tetrachloride with ethylmagnesium bromide in an ether solution. The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{Si(C}_2\text{H}_5\text{)}_4 + 4 \text{MgBrCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced through the direct synthesis method, which involves the reaction of silicon with ethyl chloride in the presence of a catalyst. This method is efficient and yields high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Tetraethylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silicon dioxide (SiO₂) and other silicon-containing compounds.
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of aldehydes and ketones.
Substitution: this compound can undergo substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Triethylsilane is often used as a reducing agent in the presence of catalysts such as palladium or platinum.
Substitution: Halogenated compounds and strong acids are typically used for substitution reactions.
Major Products:
Oxidation: Silicon dioxide (SiO₂)
Reduction: Corresponding alcohols from aldehydes and ketones
Substitution: Various organosilicon compounds depending on the substituents used
Scientific Research Applications
Tetraethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reducing agent in organic synthesis.
Biology: this compound derivatives are studied for their potential use as insecticidal agents.
Medicine: Research is ongoing into the use of this compound derivatives in drug delivery systems and as potential therapeutic agents.
Industry: It is used in the production of silicon carbide films through chemical vapor deposition and as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of tetraethylsilane involves its ability to participate in various chemical reactions due to the presence of the silicon atom bonded to ethyl groups. The silicon atom can form bonds with other elements, allowing this compound to act as a reducing agent, a precursor for other compounds, and a participant in substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Tetramethylsilane (Si(CH₃)₄): Similar in structure but with methyl groups instead of ethyl groups. It is commonly used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy.
Triethylsilane (Si(C₂H₅)₃H): Contains three ethyl groups and one hydrogen atom. It is used as a reducing agent in organic synthesis.
Tetraethoxysilane (Si(OC₂H₅)₄): Contains ethoxy groups instead of ethyl groups. It is used as a precursor for silicon dioxide in the semiconductor industry.
Uniqueness: Tetraethylsilane is unique due to its specific combination of ethyl groups bonded to a silicon atom, which imparts distinct chemical properties and reactivity. Its stability and versatility make it valuable in various applications, from organic synthesis to industrial processes.
Properties
IUPAC Name |
tetraethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20Si/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZQFJFZMMALHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060891 | |
| Record name | Silane, tetraethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tetraethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17429 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
5.0 [mmHg] | |
| Record name | Tetraethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17429 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
631-36-7 | |
| Record name | Tetraethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, tetraethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, tetraethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, tetraethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetraethylsilane?
A1: this compound has a molecular formula of Si(C₂H₅)₄ and a molecular weight of 144.33 g/mol. []
Q2: What spectroscopic techniques are helpful in characterizing this compound?
A2: Several spectroscopic techniques can be used, including:
- NMR Spectroscopy: Provides information about the structure and environment of hydrogen atoms in the molecule. For instance, an exact solution of the spin Hamiltonian for the ethyl group in this compound was calculated and compared with its experimental NMR spectra. []
- Infrared Spectroscopy (IR): Helps identify functional groups and chemical bonds present in the molecule. [, ]
- Raman Spectroscopy: Complementary to IR, provides information about molecular vibrations and rotations. []
- X-ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition and chemical states of silicon and carbon in the molecule and derived materials like a-SiC:H films. []
- Photoelectron Spectroscopy: Useful for studying the electronic structure of this compound. []
Q3: What are the primary decomposition pathways of this compound at high temperatures?
A3: Thermal decomposition of this compound, investigated up to 1330 K using flash pyrolysis coupled with vacuum ultraviolet photoionization mass spectrometry, revealed two main pathways:
- Si-C bond fission: This is the dominant pathway, leading to the formation of triethylsilyl (SiEt3) and ethyl radicals. []
- β-Hydride elimination: This pathway becomes significant at lower temperatures and involves the loss of a hydrogen atom from the beta carbon, producing HSiEt2. []
Q4: How does the temperature influence the competition between β-hydride elimination and Si-C bond fission in this compound decomposition?
A4: At lower temperatures, β-hydride elimination is favored, leading to the formation of HSiEt2. As the temperature increases, Si-C bond fission becomes the dominant pathway, producing SiEt3 and ethyl radicals. []
Q5: What are some secondary reaction products observed during this compound pyrolysis and their proposed formation mechanisms?
A5: Secondary reactions, particularly those involving the triethylsilyl radical, yield products like:
- EtHSi═CH2 (m/z = 72): Formed through further decomposition of the primary products. []
- H2SiEt (m/z = 59) and SiH3 (m/z = 31): Formed through various rearrangement and decomposition reactions involving the primary products. []
Q6: How does this compound cation dissociate in a low-pressure environment?
A6: Zero-pressure thermal-radiation-induced dissociation (ZTRID) studies of this compound cations in a FT-ICR mass spectrometer revealed that they dissociate by cleaving an ethyl group from the silicon. This process occurs on a time scale of seconds and is strongly temperature-dependent. []
Q7: What are some applications of this compound in materials science?
A7: this compound serves as a precursor for:
- Silicon Carbide (SiC) Thin Films: It acts as a safe organosilane source for depositing SiC films on Si(111) substrates via chemical vapor deposition (CVD). [, , , ]
- Amorphous Hydrogenated Silicon Carbide (a-SiC:H) Films: Used as a single-source precursor in remote hydrogen microwave plasma CVD for producing a-SiC:H films. []
- Silicon Nanocrystals: this compound, alongside trioctylamine, can be used to synthesize oxidation-resistant Si nanocrystals through thermal or gold-induced decomposition. []
Q8: How does this compound contribute to the growth of high-quality SiC films?
A8: The use of this compound in SiC film growth requires careful control of process parameters:
- Carbon Control: The high C/Si ratio in this compound necessitates controlling its flow rate during CVD to prevent excess carbon incorporation in the SiC film. [, ]
- Void Prevention: Adjusting the flow rate and heating time of this compound helps prevent void formation at the SiC/Si interface, leading to smoother and higher-quality films. []
Q9: Can this compound be used to create silicon-rich SiC films?
A9: Yes, this compound decomposition at 900-1000°C produces silicon-rich SiC materials with a silicon content greater than 60%. Further enrichment can be achieved by introducing small amounts of silane during the process. []
Q10: What role does this compound play in the development of fiber optic sensors?
A10: this compound, in conjunction with phenyltriethoxysilane, is used to create hybrid phenyl-silica xerogel films. These films, when affixed to optical fibers, function as sensing elements for detecting n-hexane. []
Q11: How is computational chemistry used to understand this compound properties?
A11:
- Density Functional Theory (DFT): DFT calculations help model the electronic structure of this compound and understand its bonding characteristics. [, ]
- Transition State Theory: Used in conjunction with DFT to investigate the kinetics and mechanisms of this compound decomposition, specifically the competition between β-hydride elimination and bond homolysis. []
- Molecular Dynamics Simulations: Employed to study the behavior of this compound in various environments, such as its interaction with other molecules in binary mixtures. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
